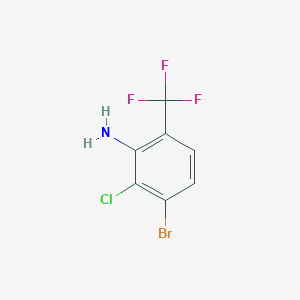

3-Bromo-2-chloro-6-(trifluoromethyl)aniline

Description

3-Bromo-2-chloro-6-(trifluoromethyl)aniline is a halogenated aniline derivative with a molecular formula of C₇H₄BrClF₃N and a molecular weight of 274.47 g/mol. The compound features a benzene ring substituted with bromine (position 3), chlorine (position 2), and a trifluoromethyl group (position 6). Its unique substitution pattern confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-bromo-2-chloro-6-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRPZJZLBMRWLLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline typically involves the halogenation of aniline derivatives. One common method is the electrophilic aromatic substitution reaction, where aniline is treated with bromine and chlorine in the presence of a catalyst. The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate .

Industrial Production Methods

In industrial settings, the production of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline may involve continuous flow processes to ensure high yield and purity. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve efficient halogenation and trifluoromethylation .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-chloro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are commonly used.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions include various substituted anilines, biaryl compounds, and other derivatives with modified functional groups .

Scientific Research Applications

Organic Chemistry

3-Bromo-2-chloro-6-(trifluoromethyl)aniline serves as a valuable building block in the synthesis of complex organic molecules. It can participate in various chemical reactions such as:

- Substitution Reactions : The bromine and chlorine atoms can be replaced with other functional groups.

- Coupling Reactions : It can undergo Suzuki-Miyaura coupling to form biaryl compounds.

Medicinal Chemistry

The compound has been investigated for its potential biological activities, including:

- Antimicrobial Properties : Studies suggest that it may exhibit activity against certain pathogens.

- Anticancer Properties : It has been explored as a precursor for developing new anticancer drugs due to its ability to inhibit specific kinases involved in cell proliferation and survival .

Materials Science

3-Bromo-2-chloro-6-(trifluoromethyl)aniline is utilized in the production of agrochemicals and materials with specific properties, such as enhanced thermal stability and chemical resistance.

Case Studies

- Anticancer Drug Development :

-

Antimicrobial Activity :

- Research indicated that this compound exhibited antimicrobial properties against several strains of bacteria, suggesting its potential use in developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential biological activities, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Structural Isomers and Substitution Patterns

The compound’s reactivity and applications are highly influenced by the positions of its substituents. Below is a comparison with key analogs:

Physicochemical Properties

- Electronic Effects : The trifluoromethyl group at position 6 (in the target compound) is a strong electron-withdrawing group, which deactivates the aromatic ring and directs electrophilic substitution to meta/para positions. Bromine (position 3) and chlorine (position 2) further modulate reactivity through inductive effects .

- Solubility: The trifluoromethyl group enhances lipophilicity, making the compound less polar than non-fluorinated analogs. However, halogenation reduces solubility in aqueous media .

Biological Activity

3-Bromo-2-chloro-6-(trifluoromethyl)aniline is a halogenated aniline compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

The chemical structure of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline includes a trifluoromethyl group, which is known to enhance biological activity by increasing lipophilicity and modulating electronic properties. The compound's molecular formula is , with a molecular weight of approximately 263.47 g/mol.

Target Interactions

3-Bromo-2-chloro-6-(trifluoromethyl)aniline is believed to interact with various biological targets, including enzymes and receptors involved in cell signaling pathways. This interaction may lead to alterations in gene expression and cellular metabolism.

Biochemical Pathways

The compound is involved in several biochemical pathways, particularly those related to cancer and inflammation. It has been shown to inhibit specific kinases, which are crucial for cell proliferation and survival.

Biological Activity

Anticancer Properties

Research indicates that 3-Bromo-2-chloro-6-(trifluoromethyl)aniline exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have demonstrated its efficacy against human breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cells, showing dose-dependent inhibition of cell growth .

Table 1: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15.63 | Induction of apoptosis via caspase activation |

| MEL-8 | 12.34 | Inhibition of cell cycle progression |

| U-937 | 10.50 | Modulation of kinase activity |

Case Studies

Several studies have highlighted the biological activity of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline:

- Study on Apoptosis Induction : A study conducted on MCF-7 cells revealed that treatment with the compound resulted in increased levels of p53 protein and enhanced caspase-3 activity, leading to apoptosis .

- Kinase Inhibition Study : In vitro experiments demonstrated that the compound effectively inhibited specific kinases involved in cancer progression, suggesting its potential as a therapeutic agent .

Pharmacokinetics

Metabolism

The metabolic pathways of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline involve cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites may retain some biological activity, contributing to the overall pharmacological profile of the compound.

Stability and Dosage Effects

The stability of this compound under laboratory conditions has been assessed, indicating minimal degradation over time. Dosage studies in animal models suggest that lower doses may exhibit therapeutic effects while higher doses could lead to toxicity.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-Bromo-2-chloro-6-(trifluoromethyl)aniline, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves sequential halogenation and functional group manipulation. For example, bromination of 2-chloro-6-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) at 80°C under nitrogen can achieve selective bromination at the 3-position . Reaction optimization should consider stoichiometry (e.g., excess brominating agents to avoid incomplete substitution) and temperature control to minimize side reactions like dehalogenation. Purification via reverse-phase chromatography (C18 columns with acetonitrile/water gradients) is recommended for isolating high-purity products .

Q. What spectroscopic techniques are critical for characterizing 3-Bromo-2-chloro-6-(trifluoromethyl)aniline?

- Methodological Answer :

- NMR : - and -NMR are essential for confirming substitution patterns and fluorine environments. For instance, deshielded aromatic protons adjacent to electron-withdrawing groups (e.g., -CF) show distinct splitting patterns .

- LCMS : High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular weight (e.g., m/z 265 [M+H] for related analogs) and detects impurities .

- HPLC : Retention time consistency under standardized conditions (e.g., 0.81 minutes with formic acid-modified mobile phases) ensures batch reproducibility .

Q. What safety protocols are recommended for handling halogenated anilines like this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Work in a fume hood to mitigate inhalation risks, especially during solvent evaporation or high-temperature reactions .

- Storage : Store at -20°C in airtight containers under nitrogen to prevent degradation; hygroscopic intermediates require desiccant packs .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the reactivity of 3-Bromo-2-chloro-6-(trifluoromethyl)aniline in cross-coupling reactions?

- Methodological Answer : Density-functional theory (DFT) models, such as the Colle-Salvetti correlation-energy functional, can calculate electron density distributions and local kinetic energy to identify reactive sites. For example, the bromine atom’s electrophilicity in Suzuki-Miyaura coupling can be predicted by analyzing Laplacian of electron density at the C-Br bond . Comparative studies with analogs (e.g., 2-Bromo-4-(perfluoropropan-2-yl)-6-(trifluoromethyl)aniline) reveal steric and electronic effects of substituents on catalytic turnover .

Q. How to resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Case Study : If -NMR signals conflict with expected substituent effects (e.g., anomalous shifts for -CF), perform heteronuclear correlation experiments (HMBC/HSQC) to confirm connectivity.

- X-ray Crystallography : For crystalline derivatives, SHELX-based refinement (e.g., SHELXL) resolves ambiguities by providing precise bond lengths/angles .

- Cross-Validation : Compare data with structurally similar compounds (e.g., 2-Bromo-5-(trifluoromethyl)aniline) to identify systematic errors in interpretation .

Q. What environmental stability challenges arise with perfluoroalkyl-substituted anilines, and how are they addressed analytically?

- Methodological Answer : Perfluoroalkyl groups (e.g., -CF) confer persistence in environmental matrices. Accelerated stability studies under UV light or aqueous hydrolysis (pH 2–12) can identify degradation pathways. LC-MS/MS with isotopic labeling tracks transformation products (e.g., dehalogenated metabolites). Solid-phase extraction (SPE) paired with high-resolution mass spectrometry improves detection limits for trace analytes .

Q. How to optimize palladium-catalyzed reactions involving this compound when competing side reactions occur?

- Methodological Answer :

- Catalyst Screening : Tetrakis(triphenylphosphine)palladium(0) is effective for Buchwald-Hartwig amination, but competing protodebromination can occur. Switching to Pd(OAc) with bulky ligands (e.g., XPhos) suppresses side reactions .

- Solvent Effects : Use DMF or toluene to stabilize intermediates; avoid protic solvents that promote hydrolysis.

- Additives : Zn(CN) or CsCO enhances transmetallation efficiency in cyanation reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.